molecular formula C5H8N2OS B1285629 5-(Propan-2-yl)-1,3,4-oxadiazole-2-thiol CAS No. 1711-73-5

5-(Propan-2-yl)-1,3,4-oxadiazole-2-thiol

Cat. No. B1285629
CAS RN: 1711-73-5
M. Wt: 144.2 g/mol
InChI Key: QJMUBNJXCDAJOA-UHFFFAOYSA-N
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Description

The compound 5-(Propan-2-yl)-1,3,4-oxadiazole-2-thiol is a derivative of the 1,3,4-oxadiazole family, which is known for its potential biological activities. The oxadiazole nucleus is a five-membered heterocyclic compound containing two carbon atoms, two nitrogen atoms, and one oxygen atom in the ring. The thiol group attached to the oxadiazole ring can act as a nucleophile in chemical reactions, which may contribute to the compound's biological activities .

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives typically involves the ring closure of hydrazides with carbon disulfide or other suitable reagents. In the case of 5-phenyl-1,3,4-oxadiazole-2-thiol, the synthesis was achieved by converting benzoic acids into esters, followed by hydrazides, and then cyclization to form the oxadiazole ring . Similarly, the synthesis of bis((5-aryl-1,3,4-oxadiazol-2-yl)thio)alkanes was performed via nucleophilic substitution reactions of dihaloalkanes with 1,3,4-oxadiazole-2-thiols . The reaction mechanism for the synthesis of 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol was identified as a nucleophilic addition .

Molecular Structure Analysis

The molecular structures of these compounds have been confirmed using various spectroscopic techniques, including single-crystal X-ray diffraction analysis. For instance, the structures of certain bis((5-aryl-1,3,4-oxadiazol-2-yl)thio)alkanes were unambiguously confirmed by this method . Additionally, the structure of 5-phenyl-1,3,4-oxadiazole-2-thiol was confirmed based on 1H-NMR, IR, UV-Vis, and mass spectral data .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the presence of the thiol group, which can participate in nucleophilic reactions. The molecular electrostatic potential (MEP) analysis revealed that these compounds are nucleophilic in nature . Furthermore, the reaction of 5-aryl-1,3,4-oxadiazol-2-thiol derivatives with various amines led to the formation of compounds with better stabilized push-pull systems, indicating the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical properties of these compounds, such as thermal stability, have been investigated using thermal analytical data. For example, the compound 5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol was found to decompose completely at a temperature of 506 degrees Celsius . The chemical properties, including the kinetic stability of the synthesized compounds, were evaluated through frontier molecular orbitals (FMOs) analysis, which provides insights into the reactivity and interaction of these molecules with other chemical entities .

Biological Activity Analysis

The biological activities of 1,3,4-oxadiazole derivatives have been a subject of interest due to their antimicrobial properties. The synthesized compounds were screened in vitro for antimicrobial activity against various bacterial and fungal strains, showing promising results. For instance, 5-phenyl-1,3,4-oxadiazole-2-thiol exhibited antimicrobial activity against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and several fungal species . Similarly, the bis((5-aryl-1,3,4-oxadiazol-2-yl)thio)alkanes also demonstrated significant antimicrobial activity .

Scientific Research Applications

Therapeutic Potential and Biological Activities

Research has extensively explored the 1,3,4-oxadiazole ring, a five-membered aromatic structure found in many synthetic molecules, for its therapeutic potential. The peculiar structure of 1,3,4-oxadiazole, with pyridine-type nitrogen atoms, allows for effective binding with various enzymes and receptors through multiple weak interactions. This facilitates a broad spectrum of bioactivities. 1,3,4-oxadiazole derivatives have been extensively studied and used for the treatment of numerous ailments, highlighting their significant development value across medicinal chemistry. Their applications span anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral activities, and more. These findings underscore the importance of 1,3,4-oxadiazole derivatives in the development of novel therapeutic agents with improved efficacy and reduced toxicity (G. Verma et al., 2019).

Synthetic Methods and Biological Roles

The innovative methods for synthesizing 1,3,4-oxadiazole derivatives have been a focus of recent research, due to their significant medicinal applications. The versatility of the 1,3,4-oxadiazole core in drug development is highlighted by its role in treating a wide range of diseases. The synthesis and exploration of these derivatives over the last 15 years have contributed to the discovery of new therapeutic species, demonstrating the dynamic nature of heterocyclic chemistry in medicinal research (S. Nayak & B. Poojary, 2019).

Synthesis and Pharmacology

The synthesis and pharmacological evaluation of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have revealed their potential in exhibiting various biological activities, such as antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. These compounds interact with biomacromolecules through hydrogen bond interactions, enhancing their pharmacological action. The recent developments in this area underline the importance of oxadiazole derivatives in organic synthesis, medicinal chemistry, and pharmacology (Jing-Jing Wang et al., 2022).

Safety And Hazards

This information can be found in the compound’s Material Safety Data Sheet (MSDS). It includes information on the compound’s toxicity, flammability, reactivity, and impact on the environment .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and ways in which the synthesis of the compound could be improved .

properties

IUPAC Name

5-propan-2-yl-3H-1,3,4-oxadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2OS/c1-3(2)4-6-7-5(9)8-4/h3H,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJMUBNJXCDAJOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=S)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20585400
Record name 5-(Propan-2-yl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Propan-2-yl)-1,3,4-oxadiazole-2-thiol

CAS RN

1711-73-5
Record name 5-(Propan-2-yl)-1,3,4-oxadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20585400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(propan-2-yl)-1,3,4-oxadiazole-2-thiol
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